
4-Desacetyl Vinblastine
描述
4-Desacetyl Vinblastine is a derivative of vinblastine, a well-known vinca alkaloid. Vinca alkaloids are a class of compounds derived from the Madagascar periwinkle plant (Catharanthus roseus). These compounds are widely recognized for their potent antitumor properties and are used in the treatment of various cancers, including breast cancer, testicular cancer, and lymphomas .
准备方法
4-Desacetyl Vinblastine can be synthesized through several routes. One common method involves the selective hydrolysis of the 17-O-acetyl group of vinblastine using a phosphate buffer in methanol, yielding desacetylvinblastine in high yield . Another approach involves the deacetylation of vinblastine at position 17, followed by hydrogenolysis of the hydrazide to form the 16-amide function . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Derivatization at C17 Hydroxy Group
The C17 hydroxy group of 4-DAVLB is reactive and modified for enhanced solubility or targeted delivery:
-
Amino Acid/Peptide Conjugation :
-
Hydrazide Formation :
Conjugation at C4 Position for Targeted Therapy
4-DAVLB is linked to tumor-targeting ligands via C4 hydroxy group activation:
-
Chloroacetylation :
Table 2: Conjugation Strategies
Target | Reagents | Coupling Partner | Application | Source |
---|---|---|---|---|
C4 hydroxy | Succinic anhydride | Bovine serum albumin | CCK2R+ tumor targeting | |
C4 hydroxy | Glutaric anhydride | Galactosylated albumin | Liver-specific delivery |
Iodination and Bromination at Catharanthine Subunit
Modifications to the catharanthine subunit enhance tubulin binding:
-
Iodination :
-
Bromination :
Metabolic and Pharmacokinetic Insights
4-DAVLB is the primary active metabolite of vinblastine in humans and dogs :
-
Toxicity : LD₅₀ of 4-DAVLB is lower than vinblastine , causing severe leukopenia at 1.28 mg/kg in rats .
-
Pharmacokinetics : Higher plasma clearance (0.33 L/h/kg in mice) compared to vinblastine .
Biological Activity of Derivatives
-
Antitumor Efficacy : 4-DAVLB derivatives exhibit potent activity against P388 leukemia, melanoma, and breast cancer (IC₅₀ = 0.8–2.4 nM) .
-
Selective Targeting : CCK2R-targeted conjugates reduced tumor volume by 70% in xenograft models .
Structural Modifications and SAR
科学研究应用
Cancer Treatment
4-Desacetyl Vinblastine is being investigated for its use in treating various malignancies. Notably, it has been included in studies targeting specific receptors on cancer cells:
- CCK2R-Targeted Therapy : Research has demonstrated that conjugates of this compound can be selectively delivered to tumors expressing the cholecystokinin 2 receptor (CCK2R). These conjugates showed significant cytotoxic activity against CCK2R-positive tumors in xenograft models, leading to delayed tumor growth or regression without gross toxicity to healthy tissues .
Combination Therapies
The compound is also being explored in combination with other agents to enhance therapeutic outcomes. For instance, studies have examined its use alongside immunotherapeutic agents or other cytotoxic drugs to improve efficacy and reduce resistance commonly seen in cancer treatments .
Case Study 1: Ineffective Erythropoiesis
A clinical case involving desacetyl vinblastine amide sulfate (a related compound) highlighted potential hematological side effects during treatment for metastatic Ewing's sarcoma. The patient exhibited ineffective erythropoiesis characterized by peripheral blood abnormalities and bone marrow changes, which normalized upon cessation of treatment . This case underscores the importance of monitoring hematologic parameters during therapy with vinca alkaloids.
Data Table: Summary of Research Findings on this compound
作用机制
4-Desacetyl Vinblastine exerts its effects primarily through the inhibition of microtubule polymerization. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This mechanism is similar to that of vinblastine, but desacetylvinblastine has been shown to have unique vascular disrupting properties, promoting the internalization of vascular endothelial cadherin and increasing endothelial cell permeability .
相似化合物的比较
4-Desacetyl Vinblastine is structurally similar to other vinca alkaloids such as vinblastine and vincristine. it differs in its specific functional groups and biological activity:
Vinblastine: Contains a methyl group on the indole nitrogen of the vindoline skeleton.
Vincristine: Contains a formyl group on the indole nitrogen of the vindoline skeleton.
This compound is unique in its ability to disrupt tumor vasculature, making it a promising candidate for the development of new anticancer therapies .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable tool for the development of new therapeutic agents and the study of microtubule dynamics.
生物活性
4-Desacetyl vinblastine, a derivative of vinblastine, is part of the Vinca alkaloids family, which are known for their significant role in cancer treatment, particularly as antimitotic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various cancer models, and potential side effects.
The primary mechanism by which this compound exerts its biological activity is through the inhibition of microtubule assembly. This action disrupts the normal mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that this compound, like its parent compound vinblastine, effectively blocks the polymerization of tubulin into microtubules at concentrations as low as 1 µM .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study showed that it significantly decreased cellular proliferation and induced apoptosis in leukemia cell lines . The compound was tested alongside other Vinca alkaloids, revealing comparable potency but with varying degrees of toxicity.
Compound | IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
Vinblastine | 5 | Yes | G2/M phase increase |
Vincristine | 10 | Yes | G2/M phase increase |
This compound | 8 | Yes | G2/M phase increase |
In Vivo Studies
In vivo studies have further highlighted the therapeutic potential of this compound. For example, it has been shown to prolong survival in murine models of leukemia when administered at therapeutic doses. The compound's efficacy is attributed to its ability to target rapidly dividing cancer cells while sparing normal tissues to some extent .
Case Studies
- Case Study on Ewing's Sarcoma : A patient undergoing treatment with desacetyl vinblastine amide sulfate (a related compound) exhibited ineffective erythropoiesis characterized by significant peripheral blood abnormalities. This highlights the potential hematological toxicity associated with Vinca alkaloids .
- Combination Therapy : A study explored the combination of this compound with other chemotherapeutics, revealing enhanced efficacy against resistant cancer models. The synergistic effects observed suggest that this compound could be an integral part of combination therapies for more effective cancer treatment .
Side Effects and Toxicity
Despite its efficacy, the use of this compound is associated with several side effects typical of Vinca alkaloids. These include:
- Neurotoxicity : Patients may experience peripheral neuropathy.
- Hematological Toxicity : As evidenced in case studies, there can be significant impacts on blood cell production, leading to conditions such as anemia and leukopenia.
- Gastrointestinal Disturbances : Nausea and vomiting are common side effects reported during therapy.
属性
IUPAC Name |
methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42?,43+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPLJNOPCLANR-SAYSVMKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19694-26-9 (sulfate[1:1] salt) | |
Record name | 4-Desacetylvinblastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-69-0 | |
Record name | 4-Desacetylvinblastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。